p-(p-Dimethylaminophenylazo)benzoic acid sodium salt

説明

IUPAC Nomenclature and Molecular Formula

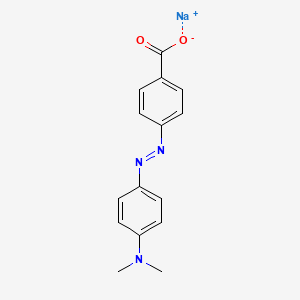

p-(p-Dimethylaminophenylazo)benzoic acid sodium salt, identified by the Chemical Abstracts Service (CAS) Number 845-46-5, is a chemical compound belonging to the class of azo dyes. According to systematic nomenclature, the International Union of Pure and Applied Chemistry (IUPAC) name for this compound is sodium;4-[[4-(dimethylamino)phenyl]diazenyl]benzoate.

The molecular formula of this compound is C15H14N3NaO2, with a molecular weight of 291.29 grams per mole. The structure consists of a benzoate group linked to a dimethylaminophenyl group via an azo linkage (-N=N-).

Table 1: Chemical Identity Parameters of this compound

| Property | Value |

|---|---|

| IUPAC Name | sodium;4-[[4-(dimethylamino)phenyl]diazenyl]benzoate |

| Molecular Formula | C15H14N3NaO2 |

| Molecular Weight | 291.29 g/mol |

| CAS Number | 845-46-5 |

| Physical Appearance | Orange crystals or crystalline powder |

| pH Indicator Range | Changes from red (pH 1.0) to yellow (pH 3.0) |

The compound is also known by several alternative names in the chemical literature:

- 4-(4-Dimethylaminophenylazo)benzoic acid sodium salt

- Benzoic acid, 4-[[4-(dimethylamino)phenyl]azo]-, sodium salt

- Benzoic acid, 4-(2-(4-(dimethylamino)phenyl)diazenyl)-, sodium salt (1:1)

- Sodium 4-{2-[4-(dimethylamino)phenyl]diazen-1-yl}benzoate

- Sodium 4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoate

This compound is commercially available as an indicator grade reagent and exhibits a distinctive color change from red at pH 1.0 to yellow at pH 3.0, making it useful as a pH indicator in the acidic range.

特性

IUPAC Name |

sodium;4-[[4-(dimethylamino)phenyl]diazenyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2.Na/c1-18(2)14-9-7-13(8-10-14)17-16-12-5-3-11(4-6-12)15(19)20;/h3-10H,1-2H3,(H,19,20);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCKRHPYZNTEIO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N3NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061209 | |

| Record name | Benzoic acid, 4-[[4-(dimethylamino)phenyl]azo]-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845-46-5 | |

| Record name | Benzoic acid, 4-(2-(4-(dimethylamino)phenyl)diazenyl)-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000845465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-[2-[4-(dimethylamino)phenyl]diazenyl]-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-[[4-(dimethylamino)phenyl]azo]-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Diazotization and Azo Coupling

- Starting Materials : p-Dimethylaminobenzene (or p-dimethylaminobenzaldehyde as precursor) and 4-aminobenzoic acid or benzoic acid derivatives.

- Diazotization : The amine group on p-dimethylaminobenzene is converted to a diazonium salt by treatment with sodium nitrite in acidic conditions (usually hydrochloric acid) at low temperatures (0–5 °C).

- Coupling Reaction : The diazonium salt is then reacted with benzoic acid or its esters under controlled pH and temperature to form the azo linkage (-N=N-) producing p-(p-dimethylaminophenylazo)benzoic acid.

Esterification and Oxidation (Alternative Route)

- A patent describes a preparation method starting from p-dimethylaminobenzaldehyde reacting in the presence of iron(III) perchlorate catalyst and hydrogen peroxide in alcohol solvents (e.g., methanol or isoamyl alcohol). This method forms p-(dimethylamino)-benzoic acid esters, which can be subsequently hydrolyzed to the acid and neutralized to the sodium salt.

- Reaction Conditions :

- Temperature: -5 °C to room temperature, then warmed to 10–50 °C.

- Reaction Time: 3–20 hours depending on step.

- Catalyst: Iron(III) perchlorate hydrate.

- Oxidant: Hydrogen peroxide added dropwise.

- Yields : High yields reported (~90%) with purity above 99% after vacuum distillation and rectification.

This method is noted for its environmental friendliness and cost-effectiveness due to mild reagents and minimal toxic byproducts.

Conversion to Sodium Salt

- The free acid form of p-(p-dimethylaminophenylazo)benzoic acid is converted to the sodium salt by neutralization with sodium hydroxide in aqueous solution.

- The sodium salt is typically isolated by precipitation or crystallization from water or aqueous ethanol.

- Purification can be performed by recrystallization from ethanol or aqueous solvents to achieve high purity.

Purification and Characterization Notes

- The sodium salt form is generally a solid powder, soluble in water, with melting points reported around 178–182 °C.

- UV-Vis absorption maxima (λmax) are typically observed near 410–493 nm, consistent with azo dye chromophores.

- The compound is stable under standard storage conditions but sensitive to strong oxidizing agents.

- pH indicator properties are linked to its azo and dimethylamino groups, with color changes occurring in the pH range of 4.2 to 6.3.

Data Table Summarizing Preparation Conditions and Outcomes

Research Findings and Analysis

- The patent method involving iron(III) perchlorate and hydrogen peroxide provides a mild, efficient, and environmentally friendly approach to synthesizing p-(dimethylamino)-benzoic acid esters, which are precursors to the sodium salt form. This method avoids harsh reagents and reduces toxic waste, improving safety and cost-effectiveness in industrial production.

- Diazotization followed by azo coupling remains the classical and widely used method for synthesizing azo dyes like p-(p-dimethylaminophenylazo)benzoic acid sodium salt, with well-established protocols ensuring reproducibility and scalability.

- The sodium salt form is preferred for its water solubility and stability, making it suitable for use as a pH indicator and in various analytical applications.

- Purification by recrystallization and vacuum distillation ensures high purity, crucial for analytical and industrial applications.

化学反応の分析

Types of Reactions

p-(p-Dimethylaminophenylazo)benzoic acid sodium salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert the azo group into amines.

Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.

Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens and nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro compounds, while reduction can yield amines .

科学的研究の応用

Chemical Properties and Structure

- Chemical Formula : C15H14N3O2Na

- Molecular Weight : 291.28 g/mol

- CAS Number : 845-10-3

- Appearance : Crystalline powder, red in color

- Solubility : Soluble in water and alcohols

2.1. pH Indicator

Methyl Red sodium salt is widely used as a pH indicator in titrations due to its distinct color change from red at pH < 4.4 to yellow at pH > 6.2. This property makes it essential in various chemical analyses, particularly in organic chemistry laboratories.

| pH Range | Color Change |

|---|---|

| < 4.4 | Red |

| 4.4 - 6.2 | Orange |

| > 6.2 | Yellow |

2.2. Biological Studies

Recent studies have explored the biological activities of Methyl Red and its derivatives, including their potential as antimicrobial agents and their effects on enzyme inhibition:

- Antimicrobial Activity : Research indicates that azo dyes can exhibit significant antimicrobial properties against various pathogens, including Staphylococcus aureus and E. coli .

- Enzyme Inhibition : Methyl Red has been studied for its ability to inhibit tyrosinase, an enzyme involved in melanin production, suggesting potential applications in skin-related therapies .

2.3. Pharmaceutical Applications

The compound has been investigated for its potential therapeutic uses:

- Neuroprotective Effects : Studies suggest that sodium benzoate (related compound) may have neuroprotective properties, potentially applicable in treating neurodegenerative diseases .

- Antidepressant Potential : Sodium benzoate has shown promise in animal models for treating major depressive disorder, indicating a possible avenue for further research on Methyl Red's derivatives .

3.1. Dyeing and Textile Industry

Methyl Red is utilized in the dyeing process of textiles due to its vibrant color and stability under various conditions. Its application extends to:

- Textile Dyes : Used to produce bright colors on fabrics.

- Food Coloring : Employed as a food additive under strict regulations.

3.2. Analytical Chemistry

In analytical chemistry, Methyl Red is employed as a reagent in various assays:

- Spectrophotometry : Its absorbance properties are utilized for quantitative analysis of substances.

- Titration Methods : Acts as an indicator for acid-base titrations.

4.1. Antimicrobial Efficacy Study

A study conducted by Malayappa et al. demonstrated the synthesis of azo dye derivatives from Methyl Red, which exhibited high antimicrobial activity against several bacterial strains, highlighting its potential in developing new antimicrobial agents .

4.2. Neuroprotective Study

Research published in MDPI indicated that sodium benzoate could reduce oxidative stress and inflammation in neurodegenerative disease models, suggesting that similar compounds like Methyl Red may also provide therapeutic benefits .

作用機序

The mechanism of action of p-(p-Dimethylaminophenylazo)benzoic acid sodium salt involves its interaction with specific molecular targets. The azo group in the compound can undergo reduction to form amines, which can then interact with various biological molecules. This interaction can lead to changes in the activity of enzymes and other proteins, thereby exerting its effects .

類似化合物との比較

Similar Compounds

p-(p-Dimethylaminophenylazo)benzoic acid: The non-sodium salt form of the compound.

p-(p-Dimethylaminophenylazo)benzoic acid methyl ester: A methyl ester derivative.

p-(p-Dimethylaminophenylazo)benzoic acid ethyl ester: An ethyl ester derivative.

Uniqueness

p-(p-Dimethylaminophenylazo)benzoic acid sodium salt is unique due to its sodium salt form, which enhances its solubility in water compared to its non-sodium counterparts. This property makes it particularly useful in aqueous environments and applications where solubility is a critical factor .

生物活性

p-(p-Dimethylaminophenylazo)benzoic acid sodium salt, commonly known as a derivative of azo dyes, has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure, which contributes to its reactivity and interaction with biological systems. The following sections detail its synthesis, biological activities, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 845-46-5

- Molecular Formula : C15H14N3O2Na

- Molecular Weight : 291.28 g/mol

- Purity : ≥98% .

Synthesis

The synthesis of this compound typically involves diazotization reactions followed by coupling with suitable aromatic compounds. Various methodologies have been documented, focusing on optimizing yield and purity while minimizing by-products .

Biological Activities

The biological activities of this compound are multifaceted:

- Antimicrobial Activity :

- Antioxidant Properties :

- Cytotoxic Effects :

- Enzyme Inhibition :

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of several azo derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to controls, suggesting potential application as a preservative or therapeutic agent .

Case Study 2: Cytotoxicity in Cancer Research

In vitro studies evaluated the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7). The findings revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .

Data Table: Biological Activities Summary

Q & A

Q. Advanced

- Spectrophotometric Monitoring : Track absorbance changes over time in simulated intestinal fluid (USP XVI) to measure dissolution rates. Use first-order kinetics models to calculate deaggregation constants .

- Surface Area Correlation : Combine Coulter counter measurements with absorbance data to estimate aggregate surface area. Note that surfactants (e.g., nonionic polyols) enhance deaggregation rates by 30–50% .

- Tableting Effects : Encapsulation reduces deaggregation rates by 20–40% due to reduced surface exposure; consider this in drug formulation studies .

How should researchers resolve pH-dependent solubility discrepancies in sodium salt solutions?

Q. Advanced

- Buffer Selection : Use phosphate buffers (pH 6–8) to stabilize the compound. Avoid carbonate buffers, as CO3<sup>2−</sup> may precipitate sodium ions.

- Validation : Replicate pH measurements in diluted solutions (e.g., 0.1 mM) to avoid artifacts from concentrated stock solutions, as highlighted in pH controversies for sodium benzoate analogs .

What analytical techniques are suitable for quantifying this compound in complex mixtures?

Q. Methodological

- HPLC with UV Detection : Use a C18 column and mobile phase (acetonitrile:water, 60:40 v/v) at 1 mL/min. Retention time ~8–10 minutes. Validate with spike-recovery tests (≥95% accuracy) .

- Ion Chromatography : Quantify sodium content to confirm salt purity, especially in hygroscopic batches .

How can batch-to-batch variability in aggregation states be minimized for bioassays?

Q. Advanced

- Quality Control (QC) : Request peptide-content analysis (analogous to peptide synthesis protocols) to standardize salt and impurity levels. For cell-based assays, ensure TFA removal (<1%) to avoid cytotoxicity .

- Pre-solubilization : Pre-treat aggregates with surfactants (e.g., polysorbate 80) to homogenize particle size before experimentation .

What experimental designs address contradictions in reported aggregation behavior?

Q. Data Analysis

- Surface Area-Absorbance Calibration : Establish a correlation curve using Coulter counter (surface area) and spectrophotometric data to resolve discrepancies between physical and optical measurements .

- Replicate Under Controlled Humidity : Aggregation is moisture-sensitive; conduct experiments in desiccators (RH <30%) to standardize conditions .

How should researchers handle and store this compound to ensure stability?

Q. Safety & Storage

- Storage : Keep in airtight, light-resistant containers at 4°C. Desiccate to prevent hygroscopic degradation.

- Handling : Use PPE (gloves, goggles) to avoid dermal/ocular exposure. Refer to SDS guidelines for sodium benzoate analogs, which highlight respiratory irritation risks at high dust concentrations .

How can researchers optimize conditions for pH-dependent spectroscopic studies?

Q. Experimental Design

- pH Titration : Perform UV-Vis scans across pH 2–12 to identify isosbestic points and protonation states. The dimethylamino group (pKa ~3–4) and azo bond are pH-sensitive .

- Ionic Strength Control : Maintain constant ionic strength (e.g., 0.1 M NaCl) to avoid spectral shifts from counterion interactions .

What are the biopharmaceutical implications of this compound’s deaggregation kinetics?

Q. Application Focus

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。